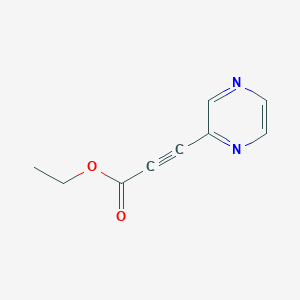![molecular formula C6H7N5 B1427084 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine CAS No. 1194799-19-3](/img/structure/B1427084.png)
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of this compound has been described in various studies . For instance, one study describes a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound has been discussed in several papers . It is noted that the compound has a unique structure that allows it to interact with various biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, one study discusses the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . For example, one study found that the compound displayed potent dual activity against examined cell lines and CDK2 .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been evaluated for its in vitro cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549), showing potential as an anticancer agent .
Zika Virus Inhibition
Research suggests that derivatives of this compound may exhibit inhibitory activity against the Zika virus, indicating a potential application in antiviral therapies .
Ultrasonic-Assisted Synthesis
The compound has been synthesized using ultrasonic-assisted methods, which could offer a novel approach to producing anticancer agents more efficiently .
Superior Cytotoxic Activities
Some derivatives have shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, compared to standard treatments .
Breast Cancer Treatment
Novel derivatives of the compound have demonstrated significant anticancer activity against breast cancer cell lines, suggesting a focused application in breast cancer treatment .
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, which is confirmed by molecular docking simulations . The interaction involves essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 by 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to a significant alteration in cell cycle progression .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This leads to apoptosis induction within HCT cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWILPJYHWRBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



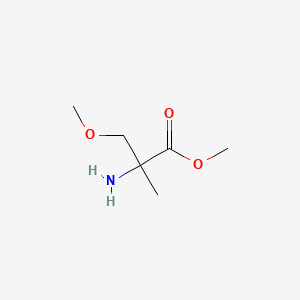
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
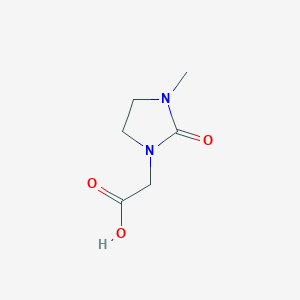

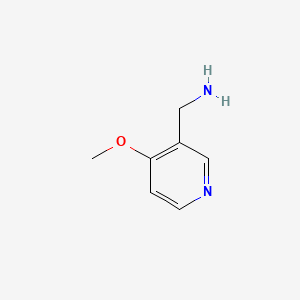



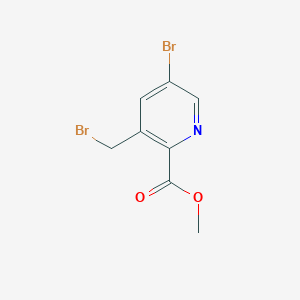

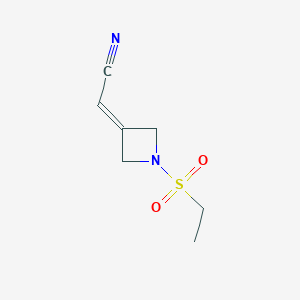

![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
